4,4'-Dithiodibutyric acid

説明

Significance of Disulfide-Containing Molecules in Contemporary Chemical Research

Disulfide bonds (R-S-S-R') are covalent linkages formed from two thiol groups and are of paramount importance in both chemistry and biology. wikipedia.orgrsc.org In biochemistry, they are a crucial component of the tertiary and quaternary structures of proteins, contributing significantly to their stability and proper folding, particularly in proteins secreted to the extracellular medium. wikipedia.orgmetwarebio.com The disulfide bond can stabilize a protein's folded form by holding two parts of the protein together, which lowers the entropy of the unfolded state. wikipedia.org Beyond structural stabilization, disulfide bonds can also be redox-active, meaning they can be reversibly formed and broken in response to the local redox environment. nih.gov This dynamic nature allows them to regulate protein activity and cellular localization. nih.gov

In the broader field of chemical research, the reversible nature of the disulfide bond is a highly attractive feature. rsc.org This characteristic has been exploited in the design of drug delivery systems, where the bond can be cleaved under specific biological conditions to release a therapeutic agent. rsc.orgchemimpex.com Furthermore, disulfide-containing molecules are utilized in materials science for the development of self-healing polymers, reprocessable thermosets, and cross-linked networks that enhance the mechanical properties of materials. chemimpex.comchemrxiv.orgresearchgate.net Their ability to participate in thiol-disulfide exchange reactions also makes them key components in dynamic combinatorial chemistry, a powerful method for identifying new receptor ligands and catalysts. rsc.org

Overview of 4,4'-Dithiodibutyric Acid as a Versatile Synthetic Intermediate and Functional Building Block

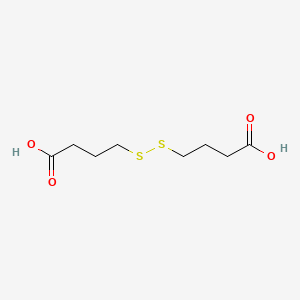

This compound (DTDBA) is an organic compound featuring a central disulfide bond flanked by two butyric acid chains. nih.govcymitquimica.com This bifunctional structure, possessing both a reactive disulfide linkage and two terminal carboxylic acid groups, makes it an exceptionally versatile building block in chemical synthesis. chemimpex.com The carboxylic acid moieties allow for standard reactions such as esterification and amidation, enabling its conjugation to a wide array of other molecules, including polymers, biomolecules, and drug candidates. chemimpex.commdpi.com

The presence of the disulfide bond imparts unique characteristics. It can be cleaved under reducing conditions, a property leveraged in applications like controlled-release drug delivery. rsc.orgchemimpex.com This disulfide linkage also provides antioxidant properties. chemimpex.com DTDBA serves as a crucial intermediate in the synthesis of various materials. It is used as a cross-linking agent to create polymer networks with enhanced mechanical and thermal properties, finding use in coatings and adhesives. chemimpex.comcymitquimica.com It is also a precursor for producing novel polythioesters (PTEs) and is used to create self-assembled monolayers on gold surfaces for applications like protein chips. nih.govsigmaaldrich.com

Evolution of Academic Research Perspectives on Aliphatic Disulfides

Academic research on aliphatic disulfides, compounds containing a disulfide bond within a non-aromatic carbon chain, has evolved significantly over the decades. Early studies, dating back to the 1960s, focused on fundamental reaction mechanisms, such as their cleavage by various nucleophiles like cyanide ions and alkoxides. acs.orgacs.org These foundational investigations provided a basic understanding of the reactivity of the S-S bond.

More recent research has shifted towards harnessing the unique properties of aliphatic disulfides for advanced applications. A major area of focus is materials science, where the dynamic nature of the disulfide bond is exploited. Researchers are incorporating aliphatic disulfides into polymer backbones to create "covalent adaptable networks" or vitrimers. researchgate.netmdpi.com These materials behave like robust thermosets at operating temperatures but can be reprocessed and recycled at elevated temperatures due to the reversible nature of the disulfide exchange reactions. researchgate.net Studies have explored how factors like the structure of the aliphatic chain and the presence of catalysts influence the material's properties. researchgate.netuclan.ac.uk Furthermore, the photochemistry of aliphatic disulfides is an area of active investigation, with studies examining the products formed upon UV irradiation, such as thiyl and perthiyl radicals. osti.gov This research is relevant to fields like atmospheric chemistry and the study of radical migration in proteins. osti.gov

Scope and Academic Relevance of Current Research Endeavors Involving this compound

Current research on this compound is diverse, reflecting its utility as a multifunctional molecule in materials science, biotechnology, and energy applications.

In materials science , DTDBA is a key component in the development of advanced polymers. It is used to synthesize reprocessable and recyclable thermoset polymers by forming networks with reversible disulfide bonds. mdpi.comresearchgate.net Recent work includes the creation of semi-renewable polyamides with self-healing properties and potential applications in triboelectric nanogenerators for energy harvesting. chemrxiv.org It is also employed to create polyester-based epoxy resins that are thermally recyclable. acs.org

In the field of biotechnology and nanomedicine , DTDBA serves as a linker molecule in drug delivery systems. chemimpex.com For instance, it has been used to conjugate the non-psychoactive phytocannabinoid Cannabigerol (B157186) (CBG) to anticancer drugs, creating nanoparticles where the disulfide linker enhances cytotoxic activity compared to other linkers. mdpi.com

From a microbiological and biotechnological perspective, the biodegradation of DTDBA is being studied. Research on bacteria like Rhodococcus erythropolis has identified the enzymes responsible for cleaving the disulfide bond, a crucial first step for the microbial production of novel polythioesters (PTEs) from this precursor. nih.govplos.org

In the realm of renewable energy , DTDBA has been utilized as a multifunctional additive to passivate defects in perovskite solar cells. This application leads to significantly decreased non-radiative recombination and an increased carrier lifetime, contributing to higher efficiency and stability of the solar cells. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-(3-carboxypropyldisulfanyl)butanoic acid | nih.gov |

| Molecular Formula | C₈H₁₄O₄S₂ | chemimpex.comnih.gov |

| Molecular Weight | 238.32 g/mol | chemimpex.comsigmaaldrich.comavantorsciences.com |

| CAS Number | 2906-60-7 | chemimpex.comtcichemicals.com |

| Appearance | White to beige/pale yellow-red powder or crystals | chemimpex.comavantorsciences.comtcichemicals.com |

| Melting Point | 107 - 111 °C | chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in water and methanol | cymitquimica.comtcichemicals.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(3-carboxypropyldisulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSCJLLOWOUSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CSSCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062700 | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-60-7 | |

| Record name | 4,4′-Dithiodibutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dithiodibutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4,4 Dithiodibutyric Acid

Established Synthetic Pathways for 4,4'-Dithiodibutyric Acid

This compound (DTBA) is a symmetrical disulfide compound that serves as a valuable building block in materials science and bioconjugation. chemimpex.cominterchim.fr Its synthesis is most commonly achieved through the oxidative dimerization of 4-mercaptobutyric acid. nih.gov This reaction involves the formation of a disulfide bond between two thiol-containing precursor molecules. Another established route involves starting from γ-butyrolactone, which can be converted to 4-mercaptobutyric acid and subsequently oxidized to yield DTBA. lookchem.com The versatility and reactivity of DTBA stem from its two key functional groups: the terminal carboxylic acids and the central disulfide bond. chemimpex.com

Key precursors for the synthesis of this compound include:

4-Mercaptobutyric acid lookchem.com

γ-Butyrolactone lookchem.com

Functionalization Strategies Employing Carboxyl Termini

The presence of carboxylic acid groups at both ends of the this compound molecule allows for a wide range of chemical modifications, enabling its incorporation into various molecular architectures. These functionalization strategies are pivotal for its application as a crosslinking agent and a linker in more complex systems.

Esterification of the carboxyl groups of this compound is a common strategy to modify its properties and to link it to other molecules. Standard acid-catalyzed esterification, such as the Fischer esterification, can be employed, typically involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

A milder and highly efficient method for esterification, particularly for sensitive or sterically hindered substrates, is the Steglich esterification. organic-chemistry.orgwikipedia.org This reaction utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate to form the ester and a urea (B33335) byproduct (dicyclohexylurea, DCU). organic-chemistry.orgwikipedia.org The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent by forming a highly reactive acylpyridinium intermediate, thereby accelerating the reaction and suppressing side reactions. organic-chemistry.orgwikipedia.org This method is advantageous as it proceeds under mild, room temperature conditions. wikipedia.org

The carboxyl groups of this compound can be readily converted to amides, a transformation that is fundamental for bioconjugation, such as linking to proteins, peptides, or other biomolecules containing amine groups. chemimpex.com This is typically achieved using standard peptide coupling protocols. The carboxylic acid is first activated to create a more reactive species that is susceptible to nucleophilic attack by an amine.

For instance, this compound has been used to conjugate with glucosamine (B1671600). rsc.org This involves activating the carboxylic acid groups, often by forming an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine group of glucosamine to form a stable amide bond. rsc.org This strategy is widely used to attach biomolecules to surfaces or to create complex bioconjugates for applications in drug delivery and biomedical engineering. chemimpex.com

A variety of activating agents and coupling reagents are employed to facilitate the efficient formation of ester and amide bonds from the carboxyl termini of this compound. These reagents are crucial for overcoming the often sluggish nature of direct condensation reactions.

Commonly Used Coupling Reagents and Additives:

| Reagent | Full Name | Function |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, activates carboxylic acids. acs.orgnih.govpeptide.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide activating agent, forms insoluble urea byproduct. organic-chemistry.orgwikipedia.orgrsc.org |

| DMAP | 4-Dimethylaminopyridine | Catalyst for esterification and amidation, acts as an acyl transfer agent. organic-chemistry.orgacs.orgnih.gov |

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to reduce racemization and improve efficiency. nih.govpeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient uronium-based coupling agent, often used for difficult couplings. peptide.compurdue.edu |

| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic base used as a proton scavenger. purdue.eduresearchgate.net |

The combination of a carbodiimide like EDC or DCC with an additive such as HOBt is a standard practice in peptide synthesis and bioconjugation. nih.govpeptide.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization. nih.govpeptide.com DMAP is particularly effective as a catalyst in these reactions, forming a highly reactive acyl-pyridinium intermediate that readily reacts with nucleophiles. nih.gov For particularly challenging couplings, more potent activating agents like HATU are utilized, often in the presence of a non-nucleophilic base such as DIPEA to maintain basic conditions. peptide.compurdue.edu These methods have been successfully applied to conjugate this compound to various molecules, including drugs and self-assembly inducers for nanoparticle formation. acs.orgunimi.it

Amidation and Peptide Coupling Techniques for Bioconjugation

Exploitation of the Disulfide Bond for Specific Chemical Transformations

The disulfide bond is the defining functional group of this compound, offering a unique handle for chemical transformations, particularly cleavage under specific conditions. This responsiveness is a key feature in the design of "smart" materials and delivery systems.

The disulfide bond in this compound is stable under normal physiological conditions but can be selectively cleaved in a reducing environment. nih.gov This property is widely exploited in the design of stimuli-responsive systems, particularly for drug delivery and materials science applications. chemimpex.com The cleavage of the disulfide bond results in the formation of two molecules of 4-mercaptobutyric acid. asm.orgresearchgate.netnih.gov

This reductive cleavage can be triggered by various stimuli:

Biological Reductants: The intracellular environment, particularly the cytoplasm and nucleus, has a significantly higher concentration of glutathione (B108866) (GSH), a natural thiol-containing antioxidant, compared to the extracellular space. This differential provides a mechanism for the targeted release of drugs from carriers crosslinked with disulfide bonds, like those derived from this compound.

Chemical Reducing Agents: In laboratory and industrial settings, a variety of chemical reducing agents can be used to cleave the disulfide bond. Common examples include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). rsc.orgnih.gov

Enzymatic Reduction: Specific enzymes, such as disulfide reductases, can also catalyze the cleavage of the disulfide bond. For example, the NADH:flavin oxidoreductase (Nox) from Rhodococcus erythropolis has been shown to cleave this compound into two molecules of 4-mercaptobutyric acid. asm.orgnih.govnih.gov

This controlled cleavage has been utilized to create reprocessable thermosets and self-healing materials. acs.orgmdpi.comumons.ac.be For example, polymers crosslinked with this compound can be broken down into smaller, soluble fragments upon reduction, and potentially reformed through subsequent oxidation. This dynamic nature is also central to its use in creating drug-conjugated nanoparticles that release their therapeutic payload in the reducing environment of tumor cells. researcher.life

Investigation of Disulfide Metathesis and Exchange Reactions

The disulfide bond within this compound (DTDBA) is a dynamic covalent bond, enabling its participation in disulfide metathesis and exchange reactions. These reactions are crucial for creating adaptable and reprocessable polymer networks, often referred to as vitrimers. acs.orgmdpi.com The exchange reactions allow the polymer network to rearrange its crosslinks under external stimuli like heat, without compromising the material's integrity. rsc.org

Research has shown that DTDBA can be used as a crosslinker for epoxidized natural rubber, creating thermo-activated malleable and reprocessable materials. rsc.org In these systems, the disulfide exchange, along with transesterification reactions involving the carboxylate groups, facilitates network reorganization at elevated temperatures (above 150 °C), allowing the material to be reprocessed and recover most of its mechanical properties. acs.org This dual-synergy approach is a key area of development for vitrimers. acs.org

The kinetics of these exchange reactions are influenced by the chemical environment of the disulfide bond. Studies comparing aliphatic disulfides, like that in DTDBA, with aromatic disulfides have noted that the bond dissociation energy (BDE) is a critical factor. acs.org Aromatic disulfides tend to have a lower BDE, which can accelerate the disulfide metathesis reactions, thereby enhancing the reprocessing ability of the final materials at lower temperatures. acs.org For instance, epoxy resins cured with DTDBA (an aliphatic diacid) showed an activation energy (Ea) of 75 kJ mol⁻¹, which is lower than that of systems cured with some other diacids, indicating a more facile exchange process. acs.org The mechanism for this self-healing and reprocessing is often described as a [2+1] radical-mediated process. acs.org

Advanced Studies in Redox Chemistry and Associated Reaction Mechanisms

The sulfur atoms in this compound are central to its redox activity. The disulfide bond can undergo reduction to form two thiol groups (4-mercaptobutanoic acid) or oxidation to form species like sulfoxides or sulfones. These transformations are fundamental to its application in various fields.

Two primary mechanisms are known for the enzymatic reduction of disulfides. nih.gov

Pyridine-Nucleotide Disulfide Oxidoreductase Mechanism : This involves enzymes that contain a redox center with a disulfide bridge coupled to a flavin ring. They facilitate a simultaneous two-electron transfer to the disulfide substrate. nih.gov

Iron-Sulfur Cluster Mechanism : This alternative pathway involves enzymes that use iron-sulfur clusters to cleave the disulfide bond through two distinct one-electron reduction steps. nih.gov

Studies on Advenella mimigardefordensis have shown that the enzyme dihydrolipoamide (B1198117) dehydrogenase can catalyze the cleavage of the disulfide bond in compounds structurally similar to DTDBA. nih.gov While DTDBA itself was tested, the highest activity was observed with the enzyme's physiological substrate, lipoamide. nih.gov This highlights the potential for enzymatic systems to specifically target and cleave the disulfide bond in DTDBA under biological conditions. The sulfur atom in the thiodi- form (the reduced monomer) can also participate in redox reactions, contributing to antioxidant properties.

Polymerization and Cross-linking Reactions Incorporating this compound

This compound serves as a key building block for creating specialized monomers used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures and molecular weights.

A common strategy involves first synthesizing a monomer containing the disulfide linkage from DTDBA. thno.orgresearchgate.net For example, a vinyl benzyl (B1604629) monomer with a disulfide linkage (VD monomer) has been synthesized through the reaction of vinylbenzyl chloride with this compound. thno.orgresearchgate.net This VD monomer can then be copolymerized with other monomers, such as oligo(ethylene glycol) methacrylate (B99206) (OEGMA), using the RAFT method. thno.org The polymerization is initiated by a radical initiator like 2,2'-Azobis(isobutyronitrile) (AIBN) and controlled by a RAFT agent, such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid. thno.orgpubcompare.ai The resulting copolymer possesses disulfide bonds in its side chains, making it responsive to redox stimuli. thno.org

| Component | Role | Example Material | Molar/Weight Ratio |

|---|---|---|---|

| DTDBA-derived Monomer | Disulfide-containing Monomer | Vinyl Disulfide (VD) Monomer | 300 mg (0.95 mmol) |

| Co-monomer | Polymer Backbone | OEG950 methacrylate | 400 mg (0.42 mmol) |

| RAFT Agent | Chain Transfer Agent | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | 6 mg (0.0215 mmol) |

| Initiator | Radical Source | AIBN | 2 mg (0.0124 mmol) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) | 2 mL |

| Conditions | Reaction Parameters | 80 °C for 18 h under N₂ |

This compound is instrumental in preparing precursors for polymer networks formed via Michael-type addition reactions. This "click" chemistry approach is valued for its high efficiency, rapid kinetics, and mild reaction conditions. nih.gov

In this context, DTDBA is not used directly in the conjugation but is first converted into a bifunctional crosslinker. A typical synthesis involves linking a maleimide-containing molecule to both carboxylic acid ends of DTDBA through esterification. nih.govresearchgate.net The resulting molecule is a maleimide-terminated polymer precursor containing a central, redox-sensitive disulfide bond. nih.gov These maleimide (B117702) groups are highly reactive towards thiol groups.

The formation of the polymer network, often a hydrogel, occurs through the Michael-type conjugation between the maleimide-terminated, DTDBA-derived crosslinker and a multi-arm, thiol-terminated polymer, such as tetra-arm poly(ethylene glycol)-thiol (PEG-SH). nih.gov The rapid and orthogonal nature of the thiol-maleimide reaction allows for the fast formation of crosslinked hydrogels. nih.gov The incorporation of the DTDBA-linker ensures that the resulting network can be degraded or dissolved upon exposure to reducing agents that cleave the disulfide bond, demonstrating its utility in creating stimuli-responsive materials. nih.gov

The versatility of this compound extends to its use in polymer systems that employ Diels-Alder and retro-Diels-Alder reactions. These reactions, a type of [4+2] cycloaddition between a conjugated diene and a dienophile, are powerful tools for forming and breaking covalent bonds in a controlled, thermally-reversible manner. researchgate.netyok.gov.tr

Research in this area often involves modifying DTDBA to incorporate a diene or a dienophile. For instance, DTDBA has been functionalized by reacting its carboxylic acid groups with a furan-protected maleimide alcohol via an esterification reaction. nih.govyok.gov.tr The maleimide acts as the dienophile, but it is "caged" or protected by furan (B31954) (the diene) in a Diels-Alder adduct. yok.gov.tr

To make the maleimide group available for further reactions, a retro-Diels-Alder reaction is employed. nih.govyok.gov.tr By heating the molecule, the furan is released, unmasking the reactive maleimide. yok.gov.tr This unmasked, DTDBA-based bifunctional maleimide can then be used in subsequent polymer synthesis or cross-linking reactions. nih.govyok.gov.tr This combination of disulfide chemistry with reversible Diels-Alder chemistry allows for the design of multi-stimuli-responsive materials that can react to both redox conditions and temperature changes. researchgate.net

Advanced Materials Science and Polymer Engineering Applications of 4,4 Dithiodibutyric Acid

Design and Synthesis of Functional Polymeric Architectures

The unique chemical structure of 4,4'-dithiodibutyric acid, characterized by a disulfide linkage and two carboxylic acid groups, makes it a versatile building block for creating a variety of functional polymers. cymitquimica.com

Strategies for Incorporating this compound into Polymer Backbones

The integration of this compound into polymer backbones is primarily achieved through condensation polymerization reactions. The carboxylic acid functional groups of DTDBA can react with a variety of comonomers, such as diols or diamines, to form polyesters or polyamides, respectively. This process allows for the direct insertion of the disulfide bond into the main chain of the polymer. chemrxiv.org

One notable strategy involves a two-step melt polycondensation process. This method has been successfully used to prepare semi-renewable polyamides by reacting DTDBA with a bio-derived diamine. chemrxiv.org Another approach is the reaction of DTDBA with vinylbenzyl chloride to synthesize a vinyl benzyl (B1604629) monomer containing a disulfide linkage. This monomer can then be copolymerized with other monomers, such as oligo(ethylene glycol) methyl ether acrylate (B77674) (OEG950), via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create polymers with disulfide bonds in their side chains. thno.org

These synthetic strategies offer a pathway to tailor the properties of the resulting polymers for specific applications by controlling the placement and density of the disulfide bonds within the polymeric architecture.

Development of Novel Cross-linked Polymer Networks

This compound is instrumental in the development of novel cross-linked polymer networks, imparting unique and desirable properties to the materials. chemimpex.com Its dicarboxylic acid nature allows it to act as a cross-linking agent, reacting with epoxy groups or other suitable functionalities to form a three-dimensional network. cymitquimica.comsigmaaldrich.com This cross-linking is crucial for enhancing the mechanical and thermal properties of polymers. cymitquimica.com

A significant application of DTDBA is in the creation of vitrimers, a class of plastics that can be reprocessed and recycled. researchgate.net For instance, DTDBA has been used as a curing agent for a mixture of bifunctional diglycidyl ether of bisphenol A (DGEBA) and trifunctional tris(4‐hydroxyphenyl) methane (B114726) triglycidyl ether (TMTE) epoxy monomers. researchgate.net The resulting thermoset polymers are reprocessable and recyclable due to the dynamic nature of the disulfide and transesterification reactions. researchgate.netrsc.org

Furthermore, DTDBA has been employed to cross-link epoxidized natural rubber, creating covalently cross-linked networks with reprocessable capabilities. mdpi.comacs.org This approach introduces disulfide bonds into the rubber matrix, which can undergo exchange reactions at elevated temperatures, allowing the material to be reshaped and repaired. mdpi.comduke.edu The ability to form such dynamic networks opens up possibilities for creating more sustainable and robust polymer materials.

| Monomer 1 | Monomer 2 | Cross-linker/Curing Agent | Resulting Polymer Network | Key Properties |

| Diglycidyl ether of bisphenol A (DGEBA) | Tris(4‐hydroxyphenyl) methane triglycidyl ether (TMTE) | This compound | Epoxy vitrimer | Reprocessable, Recyclable |

| Epoxidized natural rubber | - | This compound | Cross-linked natural rubber | Reprocessable |

| Low molecular weight polyethylenimine (PEI800) | - | This compound | Degradable gene carrier | Low toxicity, Degradable |

Synthesis and Characterization of Polythioesters (PTEs) as Emerging Materials

This compound serves as a key precursor in the synthesis of polythioesters (PTEs), a class of sulfur-containing polymers with intriguing properties. sigmaaldrich.comsigmaaldrich.com These materials are typically synthesized through the ring-opening polymerization of thiolactones or via polycondensation reactions involving dithiols and diacyl chlorides. However, the use of DTDBA offers an alternative and advantageous route.

In a biological context, certain bacteria, like Rhodococcus erythropolis, can utilize DTDBA as a carbon source to produce PTEs. d-nb.infonih.gov The initial step in this biosynthetic pathway involves the cleavage of the disulfide bond in DTDBA to form 4-mercaptobutyric acid, which is then polymerized. nih.govasm.org This biotechnological approach opens avenues for the sustainable production of these polymers.

Chemically, PTEs can be synthesized by reacting DTDBA with diols under conditions that promote esterification, effectively incorporating the thioester linkage into the polymer backbone. The resulting PTEs exhibit unique thermal and mechanical properties, which can be attributed to the presence of the sulfur atoms. asm.orgasm.org Characterization of these polymers often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction to elucidate their structure and morphology. acs.org The non-biodegradable nature of some PTEs makes them suitable for applications requiring long-term stability. asm.org

Development of Responsive Polymeric Systems

The incorporation of this compound into polymer structures is a key strategy for creating materials that can respond to external stimuli, particularly redox conditions. This responsiveness is a direct consequence of the dynamic nature of the disulfide bond.

Engineering of Redox-Responsive Polymers for Dynamic Material Behavior

The disulfide bond in this compound is susceptible to cleavage and formation under specific redox conditions. mdpi.com This reversible thiol-disulfide exchange reaction is the fundamental principle behind the design of redox-responsive polymers. nih.gov These polymers can exhibit dynamic changes in their structure and properties in response to a reducing or oxidizing environment. bohrium.com

For example, polymers containing disulfide bonds in their backbone or as cross-linkers can be designed to degrade or change their solubility in the presence of reducing agents like glutathione (B108866), which is found in higher concentrations inside cells. nih.gov This property is particularly valuable in biomedical applications. bohrium.comnumberanalytics.com Researchers have synthesized degradable gene carriers by cross-linking low molecular weight polyethylenimine with DTDBA. nih.gov These carriers are stable in the extracellular environment but degrade inside cells, releasing their genetic payload. nih.govnih.gov

Furthermore, redox-responsive hydrogels have been developed using disulfide-containing cross-linkers. mdpi.comacs.org These hydrogels can swell or shrink in response to redox stimuli, making them suitable for applications in microfluidics and controlled release systems. mdpi.com The ability to engineer such dynamic behavior opens up a wide range of possibilities for creating smart materials that can adapt to their environment.

Exploration of Self-Healing Materials Incorporating Dynamic Disulfide Bonds

The dynamic nature of disulfide bonds makes this compound a valuable component in the development of self-healing polymers. chemrxiv.org When a polymer containing disulfide cross-links is damaged, the broken bonds can reform under appropriate conditions, such as heat, leading to the restoration of the material's integrity and mechanical properties. duke.edu

This self-healing capability is based on the principle of disulfide metathesis, an exchange reaction between disulfide bonds. rsc.orgmdpi.com For instance, epoxy vitrimers cross-linked with DTDBA have demonstrated self-healing properties. rsc.orgmdpi.com When these materials are heated, the disulfide bonds can rearrange, allowing the material to flow and heal cracks or scratches. mdpi.com

Semi-renewable polyamides synthesized from DTDBA have also exhibited elastomeric and self-healing properties. chemrxiv.org The self-healing process in these materials is often triggered by temperature, which facilitates the dynamic exchange of the disulfide bonds. duke.edu The ability to create polymers that can autonomously repair damage is a significant step towards developing more durable and long-lasting materials for a variety of applications. researchgate.net

| Polymer System | Stimulus for Healing | Healing Mechanism | Reported Efficiency |

| Epoxy vitrimer with DTDBA | Heat | Disulfide metathesis and transesterification | High recovery of mechanical properties |

| Semi-renewable polyamides with DTDBA | Heat | Disulfide-thiol metathesis | Elastomeric and self-healing |

| Epoxidized natural rubber with DTDBA | Heat | Disulfide exchange | Reprocessable with good property recovery |

Hydrogel Development and Performance Characterization

The unique properties of this compound, particularly its redox-sensitive disulfide bond, make it an invaluable building block for creating "smart" hydrogels that can respond to specific environmental cues.

Fabrication and Tuning of Redox-Responsive Hydrogels

Redox-responsive hydrogels are a class of materials that can undergo changes in their structure and properties in response to oxidizing or reducing agents. This capability is largely due to the incorporation of disulfide bonds, such as those found in this compound, into the polymer network. The fabrication of these hydrogels often involves "click chemistry" reactions, which are highly efficient and produce minimal byproducts. yok.gov.tr

One common method involves the Michael-type conjugation reaction between thiol-terminated polymers, like tetra-arm poly(ethylene glycol) (PEG), and disulfide-containing maleimide-terminated PEG polymers. nih.govacs.org This approach allows for the rapid formation of a well-defined hydrogel network at room temperature without the need for a catalyst. nih.gov The disulfide bond within the this compound derivative acts as a cleavable linker, making the hydrogel responsive to reducing agents like dithiothreitol (B142953) (DTT). nih.govresearchgate.net

The properties of these hydrogels, such as their stiffness and degradation rate, can be precisely tuned by adjusting the cross-linking density. yok.gov.trrsc.org By varying the concentration of the cross-linker containing this compound, researchers can control the mechanical strength and the speed at which the hydrogel dissolves in a reducing environment. yok.gov.tr For example, hydrogels with a lower crosslink density will degrade and release their contents more quickly than those with a higher density. yok.gov.tr This tunability is crucial for designing hydrogels for specific applications, such as targeted drug delivery or tissue engineering scaffolds. chemimpex.comineosopen.org

Investigation of Macromolecule Release Kinetics from Hydrogel Matrices

A key application of redox-responsive hydrogels is the controlled release of therapeutic macromolecules, such as proteins and polymers. nih.govacs.org The disulfide bonds provided by this compound act as triggers for this release.

In a non-reducing environment, the hydrogel network remains intact, effectively encapsulating the macromolecule and leading to a slow, passive release. nih.govacs.org However, when exposed to a reducing agent like DTT, which is present in higher concentrations inside cells, the disulfide bonds are cleaved. nih.gov This cleavage breaks down the hydrogel network, leading to an accelerated, "on-demand" release of the encapsulated cargo. nih.govresearchgate.net

Studies have demonstrated that the release kinetics can be finely controlled. The rate of release is dependent on both the crosslink density of the hydrogel and the molecular weight of the encapsulated macromolecule. yok.gov.trnih.gov For instance, hydrogels with lower crosslinking show a faster release of proteins like bovine serum albumin (BSA). yok.gov.tr Similarly, the release of smaller macromolecules is generally faster than that of larger ones. nih.gov This controlled release mechanism makes these hydrogels highly promising for targeted drug delivery systems, where the therapeutic agent is released specifically at the site of action. researchgate.net

| Hydrogel System | Encapsulated Macromolecule | Release Trigger | Key Finding | Citation |

|---|---|---|---|---|

| PEG-based hydrogel with this compound cross-linker | Fluorescein (B123965) isothiocyanate–dextran (FITC-dextran) | Dithiothreitol (DTT) | Release is accelerated in a reducing environment due to disulfide bond cleavage. | nih.gov |

| PEG-based hydrogel with varying crosslink densities | Bovine Serum Albumin (BSA) | Dithiothreitol (DTT) | Cumulative release of BSA was significantly higher in DTT solution compared to PBS. Release rate is tunable based on the crosslink density. | yok.gov.tr |

Advanced Material Composites and Functional Structures

The utility of this compound extends beyond hydrogels into the realm of robust, functional materials with applications in recyclable plastics and advanced electronics.

Synthesis and Reprocessing Studies of Epoxy Vitrimers Derived from this compound

Vitrimers are a class of polymers that combine the strength and thermal stability of traditional thermosets with the reprocessability of thermoplastics. This compound is a key ingredient in the synthesis of novel epoxy vitrimers with dynamic covalent bonds. researchgate.net

These vitrimers are typically synthesized by reacting epoxy monomers, such as diglycidyl ether of bisphenol A (DGEBA), with this compound as a curing agent. researchgate.netacs.org The resulting network contains both ester linkages and disulfide bonds. This dual-dynamic network allows for two types of exchange reactions: transesterification of the ester bonds and disulfide metathesis. a-star.edu.sg These exchange reactions, which are activated by heat, allow the polymer network to rearrange, enabling the material to be reprocessed, repaired, and recycled without significant loss of its mechanical properties. researchgate.neta-star.edu.sgacs.org

Research has shown that vitrimers derived from this compound exhibit excellent self-healing and reprocessing capabilities. mdpi.comrsc.org For example, some epoxy vitrimers can be reprocessed by hot pressing at elevated temperatures, with studies showing full recovery of mechanical strength after multiple recycling cycles. a-star.edu.sg The presence of disulfide bonds from this compound has been shown to significantly enhance the stress relaxation rate of these materials compared to those with only a single dynamic network. a-star.edu.sgacs.org

| Vitrimer System | Key Dynamic Bonds | Reprocessing Conditions | Notable Property | Citation |

|---|---|---|---|---|

| DGEBA and this compound | Disulfide, β-hydroxyl esters | Hot pressing at elevated temperatures | Malleable and recyclable thermoset network. | researchgate.net |

| Epoxidized natural rubber and this compound | Disulfide, Carboxylate esters | Heating above 150 °C | Network reorganizes, recovering most mechanical properties after reprocessing. | acs.org |

| Epoxidized soybean oil and this compound | Disulfide, Carboxylate esters | Not specified | Dual dynamic exchange reactions lead to self-healing and welding features. | rsc.org |

Surface Modification of Colloidosomes for Enhanced Functionality and Stability

Colloidosomes are microcapsules with shells made of colloidal particles, which have great potential for encapsulating and delivering active molecules. nih.govacs.org However, traditional polymer shell colloidosomes can be leaky, and metal-coated colloidosomes often aggregate in aqueous solutions. nih.govnih.gov

This compound offers a solution to these challenges. Its thiol groups can react with metal surfaces, such as gold or silver, to form a stable bond. cam.ac.uk This allows for the surface modification of metal-coated colloidosomes, improving their dispersibility in water and preventing aggregation. nih.gov The carboxylic acid groups on the other end of the this compound molecule can then be used to attach other functional molecules, such as antibodies, for targeted delivery. nih.govcam.ac.ukacs.orggrafiati.com

Studies have shown that modifying the surface of silver-coated colloidosomes with this compound successfully changes their surface charge, as measured by zeta potential, indicating a successful surface modification. cam.ac.uk This functionalization not only enhances stability but also provides a platform for creating targeted and controlled release systems. nih.govcam.ac.uk

Role of this compound in Passivation of Charge Traps in Perovskite Solar Cells

Perovskite solar cells (PSCs) are a promising next-generation photovoltaic technology, but their efficiency and stability are often limited by defects in the perovskite material that trap charge carriers. mdpi.comucla.edunih.gov Passivating these defects is a critical step in improving PSC performance. researchgate.netrsc.orgresearchgate.net

Recent research has identified this compound as a multifunctional molecule capable of effectively passivating these charge traps. rsc.org When incorporated into the perovskite layer, it can significantly reduce non-radiative recombination, a major source of efficiency loss. rsc.org The proposed mechanism involves the interaction of the functional groups of this compound with the defects in the perovskite crystal structure.

The use of this compound as a passivation agent has led to a remarkable increase in the carrier lifetime of the perovskite material to over 3 microseconds. rsc.org This improvement in charge carrier dynamics has resulted in PSCs with impressive power conversion efficiencies of up to 25.30% and a high fill factor of 84.51%. rsc.org Furthermore, devices treated with this compound have shown excellent long-term operational stability. rsc.org

Biomedical Research and Bio Interface Applications of 4,4 Dithiodibutyric Acid

Bioconjugation Strategies and Their Biological Implications

Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of modern biotechnology. 4,4'-dithiodibutyric acid serves as a valuable linker in these processes, enabling the attachment of biomolecules to surfaces or other molecular entities. chemimpex.com

Covalent Attachment of Biomolecules and Ligands for Biosensing and Therapeutics

The carboxylic acid groups of this compound can be readily activated to form covalent bonds with amine groups present in proteins and other biomolecules. This allows for the controlled immobilization of these molecules onto surfaces, a critical step in the development of biosensors and targeted therapeutics. interchim.fr For instance, research has explored the use of this compound to create self-assembled monolayers (SAMs) on gold surfaces for protein chips. myu-group.co.jp These functionalized surfaces can then capture specific proteins for detection and analysis. The disulfide bond within the linker provides an option for stimulus-responsive release or rearrangement of the attached biomolecules.

Preparation of Functionalized Surfaces for Advanced Biomedical Devices

The ability to modify surfaces with this compound is crucial for the creation of advanced biomedical devices with improved biocompatibility and functionality. chemimpex.com By forming SAMs on gold substrates, researchers can introduce carboxylic acid groups onto the surface. interchim.fr These groups can then be used to attach various biomolecules or polymers, tailoring the surface properties for specific applications. For example, gold-coated colloidosomes have been modified with this compound to create targeted drug carriers. nih.gov In one study, these modified colloidosomes were further functionalized with rabbit Immunoglobulin G (IgG), demonstrating the potential for immunoassay targeting. nih.govnih.gov This surface modification can help in preventing non-specific protein adsorption and improving the performance of implantable devices and diagnostic tools. interchim.fr

Drug Delivery Systems Utilizing this compound Derivatives

The unique properties of this compound make it a highly attractive component in the design of sophisticated drug delivery systems. Its disulfide bond allows for the creation of stimuli-responsive nanoparticles that can release their therapeutic cargo in specific environments, such as the reductive milieu of tumor cells.

Design of Self-Assembled Nanoparticles and Micelles for Targeted Therapeutic Agent Encapsulation

Derivatives of this compound can be synthesized to be amphiphilic, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. These molecules can spontaneously self-assemble in aqueous solutions to form nanoparticles or micelles, which can encapsulate hydrophobic drugs within their core. researcher.lifenih.govresearchgate.net The disulfide bond acts as a cleavable linker, ensuring that the drug is released in response to reductive triggers. semanticscholar.org

A significant area of research involves the conjugation of this compound with various anticancer drugs to create prodrugs that self-assemble into nanoparticles. researcher.liferesearchgate.netresearchgate.net This strategy aims to improve the solubility, stability, and tumor-targeting of these potent therapeutic agents.

Irinotecan (B1672180): The active metabolite of irinotecan, SN38, is a potent anticancer agent but suffers from poor solubility. scienceopen.comscienceopen.com To overcome this, researchers have conjugated SN38 with molecules like cholesterol via a disulfide linker derived from this compound. scienceopen.comscienceopen.com These conjugates self-assemble into nanoparticles that can effectively deliver SN38 to tumor tissues. scienceopen.com In a similar approach, an amphiphilic conjugate of irinotecan and quinine (B1679958) was synthesized using a disulfide linker, forming nanoparticles that showed enhanced efficacy in overcoming multidrug resistance. semanticscholar.org

Quinine: As mentioned above, quinine has been co-delivered with irinotecan in a nanoparticle system linked by a disulfide bond to tackle multidrug resistance in cancer cells. semanticscholar.org

Doxorubicin: Doxorubicin-loaded nanoparticles have been developed using various strategies. One approach involves the use of gold-coated colloidosomes modified with this compound for targeted delivery. nih.gov In other systems, hyaluronic acid was first conjugated with this compound and then with other targeting moieties before loading doxorubicin. researchgate.net

Paclitaxel (B517696): Paclitaxel has been incorporated into self-assembling nanoparticles by conjugating it with cannabigerol (B157186) (CBG) using this compound as a linker. researcher.lifenih.gov These nanoparticles demonstrated enhanced antiproliferative activity. researcher.life Another strategy involved conjugating paclitaxel with cannabidiol (B1668261) (CBD) through a this compound linker, which also resulted in nanoparticles with significant cytotoxicity against tumor cell lines. unimi.it

Camptothecin (B557342): Similar to paclitaxel, camptothecin has been conjugated with CBG using a this compound linker to form self-assembling nanoparticles. nih.govresearchgate.net The resulting nanoparticles showed higher antiproliferative activity compared to those with a different linker, highlighting the importance of the disulfide bond. researcher.lifenih.gov

N-desacetylthiocolchicine: This tubulin-targeting drug has been conjugated with CBG and CBD using this compound as a linker to create self-assembling nanoparticles for cancer therapy. researcher.lifenih.govunimi.it

Gemcitabine (B846): Researchers have developed redox-responsive nanoparticles for the co-delivery of paclitaxel and gemcitabine. researchgate.netthno.org This was achieved by synthesizing a polymer where gemcitabine was conjugated to a backbone containing disulfide linkages derived from this compound. researchgate.net

Table of Anticancer Drugs Conjugated with this compound Derivatives

| Anticancer Agent | Co-conjugated Molecule/Platform | Linker Type | Nanostructure | Key Finding |

|---|---|---|---|---|

| Irinotecan (SN38) | Cholesterol | Disulfide | Nanoparticles | Improved solubility and tumor delivery of SN38. scienceopen.comscienceopen.com |

| Irinotecan | Quinine | Disulfide | Nanoparticles | Overcame multidrug resistance in cancer cells. semanticscholar.org |

| Doxorubicin | Gold-coated colloidosomes | Disulfide | Colloidosomes | Targeted drug delivery. nih.gov |

| Paclitaxel | Cannabigerol (CBG) | Disulfide | Nanoparticles | Enhanced antiproliferative activity. researcher.lifenih.gov |

| Paclitaxel | Cannabidiol (CBD) | Disulfide | Nanoparticles | Significant cytotoxicity against tumor cells. unimi.it |

| Camptothecin | Cannabigerol (CBG) | Disulfide | Nanoparticles | Higher antiproliferative activity. researcher.lifenih.gov |

| N-desacetylthiocolchicine | Cannabigerol (CBG) | Disulfide | Nanoparticles | Self-assembling nanoparticles for cancer therapy. researcher.lifenih.gov |

| N-desacetylthiocolchicine | Cannabidiol (CBD) | Disulfide | Nanoparticles | Self-assembling nanoparticles for cancer therapy. unimi.it |

In a novel approach, ecdysteroids, a class of steroid hormones found in insects and plants, have been incorporated into self-assembling nanoparticles to sensitize tumor cells to oxidative stress. acs.orgnih.gov In this research, certain ecdysteroids were conjugated with a squalene (B77637) derivative through a this compound linker. acs.orgnih.gov These conjugates were designed to self-assemble into nanoparticles that could selectively enhance the damage induced by reactive oxygen species (ROS) in tumor cells, while potentially protecting normal cells. acs.org This strategy holds promise for improving the efficacy of treatments like radiotherapy, which rely on the generation of ROS to kill cancer cells. acs.orgnih.gov

Exploration of Cannabigerol-Based Nanoparticles for Antiproliferative Activity

Recent research has explored the use of this compound as a linker in the synthesis of novel nanoparticles for cancer therapy. In one study, the non-psychoactive phytocannabinoid Cannabigerol (CBG) was conjugated with various tubulin-targeting anticancer drugs, including N-desacetylthiocolchicine, paclitaxel, and camptothecin. researchgate.net These conjugates were designed to self-assemble into stable nanoparticles with hydrodynamic diameters under 90 nm, a size suitable for drug delivery applications. researcher.life

The study compared the efficacy of nanoparticles created with two different linkers: this compound and sebacic acid. researchgate.net The results demonstrated that the chemical nature of the linker significantly impacted the antiproliferative activity of the nanoparticles. researcher.liferesearchgate.net Nanoparticles formulated with the this compound linker showed substantially higher potency. researchgate.net For instance, a camptothecin-CBG nanoparticle using the dithiodibutyric acid linker (NP3b) was up to 80 times more potent in its antiproliferative effects compared to its counterpart made with a sebacic acid linker (NP3a). researcher.life Furthermore, these nanoparticles exhibited a degree of selectivity, showing higher cytotoxicity in mesothelioma tumor cells (MSTO-211H) than in non-tumorigenic mesothelial cells (MeT-5A). researchgate.netresearchgate.net This highlights the critical role of the disulfide-containing linker in enhancing the therapeutic potential of such nanomedicine platforms. researcher.liferesearcher.life

| Nanoparticle Components | Linker Molecule | Key Finding |

| Cannabigerol (CBG), Camptothecin (CPT) | This compound | Up to 80-fold increase in antiproliferative potency compared to sebacic acid linker. researcher.life |

| Cannabigerol (CBG), Camptothecin (CPT) | Sebacic acid | Lower antiproliferative activity. |

| Cannabigerol (CBG), N-desacetylthiocolchicine | This compound | Demonstrated higher activity against human tumor cell lines (LN229, HT-29, MSTO-211H). researchgate.net |

| Cannabigerol (CBG), Paclitaxel | This compound | Formed stable nanoparticles (<90 nm) that retained microtubule-disrupting effects. researchgate.net |

Mechanisms of Redox-Responsive Drug Release

The core advantage of incorporating this compound into drug delivery systems is its ability to create a redox-responsive release mechanism. mdpi.comnih.gov The disulfide bond within the molecule is stable in the general circulatory system but can be selectively cleaved under reducing conditions. acs.org This characteristic is exploited to ensure that the therapeutic payload is released preferentially at the target site, such as within a tumor microenvironment, which is known to have a more reductive state compared to healthy tissue. nih.govacs.org This targeted release strategy is a cornerstone of modern prodrug design, aiming to enhance efficacy while minimizing off-target toxicity. nih.gov

The primary mechanism for the intracellular cleavage of the disulfide bond from this compound is its reduction by glutathione (B108866) (GSH). nih.govpurdue.edu Glutathione is a tripeptide that is present in significantly higher concentrations inside cells (millimolar range) compared to the extracellular environment (micromolar range). nih.gov Tumor cells, in particular, often exhibit elevated levels of GSH. nih.gov

When a nanoparticle or prodrug containing a disulfide linker enters a cell, the high concentration of intracellular GSH rapidly reduces the disulfide bond (-S-S-) to two separate thiol groups (-SH). mdpi.compurdue.edu This cleavage breaks the link between the drug carrier and the therapeutic agent, triggering the release of the active drug directly inside the target cell. mdpi.comthno.org This glutathione-mediated release has been demonstrated in various systems, including those designed for oral chemotherapy and macrophage-targeted therapies. mdpi.comsciopen.com The specificity of this release mechanism for the intracellular environment is a key factor in the design of effective, low-toxicity cancer therapies. researchgate.net

Advanced Targeted Drug Delivery Systems

To further enhance the specificity of drug delivery, systems incorporating this compound are often equipped with targeting moieties that guide the carrier to specific cells or tissues.

One prominent strategy is ligand-directed targeting, which uses molecules that bind to specific receptors overexpressed on cancer cells.

Hyaluronic Acid (HA) for CD44: The CD44 receptor is a glycoprotein (B1211001) that is overexpressed on the surface of many types of tumor cells. researchgate.netnih.gov Hyaluronic acid (HA), its primary natural ligand, is therefore an excellent candidate for targeting these cells. nih.gov By incorporating HA into a nanoparticle structure that also contains a redox-sensitive disulfide linker, a dual-action system is created. researchgate.net The HA guides the nanoparticle to CD44-positive cancer cells, facilitating uptake, and once inside, the high glutathione concentration triggers the release of the drug via disulfide bond cleavage. researchgate.netnih.gov

Boronic Acid for Sialic Acid: Phenylboronic acid (PBA) is known to form reversible covalent bonds with diols, such as those found in sialic acids, which are often overexpressed on the surface of cancer cells. This interaction can be used for targeted drug delivery. researchgate.net Researchers have synthesized derivatives of this compound that incorporate phenylboronic acid, thereby creating a single molecule that contains both a targeting element (PBA) and a cleavable linker (disulfide bond). researchgate.net This approach allows for the construction of self-assembled monolayers or nanoparticles capable of recognizing and binding to cancer cells before releasing a therapeutic agent. researchgate.net

For even greater specificity, antibodies or their fragments can be used for targeting. This approach, known as immunoassay-based targeting, leverages the highly specific binding of antibodies to their antigens on cell surfaces. cam.ac.uk In one application, this compound was used to functionalize the surface of silver-coated colloidosomes. cam.ac.uk The carboxylic acid groups of the linker were then used to covalently attach a model antibody, Rabbit Immunoglobulin G (IgG). cam.ac.ukacs.org Using Surface Plasmon Resonance, it was confirmed that these functionalized colloidosomes specifically bound to a surface coated with anti-rabbit IgG, demonstrating the viability of this targeting model. cam.ac.uk This method creates a robust platform that combines a durable carrier with the precise targeting of an immunoassay, which could be adapted for various medical applications. cam.ac.ukacs.org

Ligand-Directed Targeting via Biorecognition Elements (e.g., Hyaluronic Acid for CD44, Boronic Acid for Sialic Acid)

Investigation of Colloidosome-Based Drug Carriers for Controlled Release Applications

Colloidosomes are microcapsules with shells made from colloidal particles, which can be engineered to be impermeable to their contents. nih.gov This makes them excellent candidates for drug delivery vehicles, as they can prevent premature leakage of the encapsulated drug. nih.gov However, to be useful in biological systems, their surfaces often require modification.

Researchers have used this compound to modify the surface of gold and silver-coated colloidosomes. cam.ac.uknih.gov This surface treatment serves two purposes: it allows the metallic capsules, which would otherwise aggregate, to be dispersed stably in aqueous solutions, and it provides chemical handles (carboxylic acid groups) for further functionalization, such as attaching targeting ligands like antibodies. acs.orgnih.gov These modified colloidosomes can be loaded with therapeutic agents, such as the antibiotic kanamycin. nih.gov The release of the encapsulated drug can then be triggered externally, for example, by using ultrasound to rupture the capsule shell. nih.gov This combination of an impermeable shell, specific targeting capabilities, and controlled release makes these functionalized colloidosomes a promising platform for advanced drug delivery applications. cam.ac.uknih.gov

Dendrimer-Based Nanoclusters in Gene Delivery Research

The development of effective and non-toxic gene delivery systems is a significant area of biomedical research. ineosopen.org In this context, low-generation dendrimers cross-linked with disulfide bonds have shown promise, exhibiting efficiency comparable to higher-generation PAMAM dendrimers. ineosopen.org One notable approach involves the formation of nanoclusters from G3 PAMAM dendrimers by cross-linking them with this compound. ineosopen.org

This cross-linking strategy has been shown to produce nanoclusters with sizes reaching up to 219 nm. ineosopen.org Research has indicated that a specific dendrimer-to-linker ratio of 1-to-3 results in the largest nanoclusters. ineosopen.org These larger clusters have demonstrated enhanced efficiency in delivering genes to cancer cells when compared to individual G3 and G5 PAMAM dendrimers. ineosopen.org The use of this compound as a cross-linker facilitates the creation of these larger, more effective gene delivery vehicles. ineosopen.org In a related application, this compound was used to synthesize a vinyl benzyl (B1604629) monomer with a disulfide linkage, which was then used to create a polymer for co-loading hydrophobic and hydrophilic agents for potential therapeutic applications. nih.govthno.org

Biosensor Development and Surface Functionalization

The unique properties of this compound make it a valuable tool in the development of biosensors and the functionalization of surfaces for biomedical applications. Its ability to form stable self-assembled monolayers (SAMs) on gold surfaces is particularly noteworthy. myu-group.co.jpresearchgate.netmyu-group.co.jp

Protein chips are crucial tools in clinical medicine and disease diagnosis, and their fabrication often relies on the immobilization of proteins onto a solid substrate. myu-group.co.jpmyu-group.co.jp While long-chain SAMs can present challenges such as steric hindrance and the formation of multilayers, the use of a short-chain SAM like this compound (DTBA) has been explored as a viable alternative. myu-group.co.jpresearchgate.netmyu-group.co.jp

The fabrication process involves the formation of a DTBA monolayer on a gold surface. myu-group.co.jpnih.gov This monolayer provides a stable and uniform platform for the subsequent immobilization of proteins. myu-group.co.jp A modified fabrication process has been developed to improve the uniformity of fluorescent intensity on these chips, which can be affected by the hydrolysis of N-hydroxysuccinimide esters (NHS esters) in aqueous solutions. researchgate.net This modified process utilizes 160 mM 4,4'-DTBA to form the self-assembled monolayer. researchgate.net In some applications, after the formation of the DTBA monolayer, the surface is activated with a solution of 1-ethyl-3(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to facilitate the attachment of biomolecules like antibodies. rsc.org

The successful fabrication and functionality of protein chips depend on the quality of the SAM. myu-group.co.jpresearchgate.netmyu-group.co.jp Therefore, thorough characterization of the this compound monolayer is essential. Several analytical techniques are employed for this purpose, including contact angle goniometry, atomic force microscopy (AFM), Fourier transform infrared spectroscopy (FTIR), and ellipsometry. myu-group.co.jpresearchgate.netmyu-group.co.jp

These characterization methods have confirmed that 4,4'-DTBA can form a well-ordered and uniform monolayer on gold substrates. myu-group.co.jp For instance, contact angle measurements show a decrease in angle as the concentration of 4,4'-DTBA increases, indicating a more hydrophilic surface suitable for protein attachment. myu-group.co.jp AFM analysis has revealed that the surface roughness of a 160 mM 4,4'-DTBA layer is approximately 0.5 nm. myu-group.co.jp FTIR spectroscopy has shown a characteristic peak at 2916 cm⁻¹ for the ordered 4,4'-DTBA monolayer. myu-group.co.jp Ellipsometry data indicates that the thickness of the 4,4'-DTBA layer remains stable and does not increase with concentration, suggesting the formation of a true monolayer. myu-group.co.jp

Table 1: Characterization Data of this compound SAMs

| Characterization Technique | Parameter | Value | Reference |

|---|---|---|---|

| Contact Angle Goniometry | Contact Angle (10 mM) | 57.3° ± 0.65° | myu-group.co.jp |

| Contact Angle Goniometry | Contact Angle (160 mM) | 42.5° ± 0.87° | myu-group.co.jp |

| Atomic Force Microscopy (AFM) | Surface Roughness (10 mM) | 0.7 nm | myu-group.co.jp |

| Atomic Force Microscopy (AFM) | Surface Roughness (160 mM) | 0.5 nm | myu-group.co.jp |

Fluorescent assays are employed to assess the binding capacity and interaction of proteins with the functionalized surface. myu-group.co.jpresearchgate.net In studies involving this compound monolayers, protein A labeled with fluorescein (B123965) isothiocyanate (Protein A-FITC) has been used to investigate the binding capacity. myu-group.co.jpresearchgate.net

Characterization of Self-Assembled Monolayers (SAMs) for Biosensing Applications

Research into Antioxidant Mechanisms and Oxidative Stress Mitigation

The disulfide bond in this compound's structure gives it antioxidant properties, making it a subject of interest in research aimed at reducing oxidative stress. chemimpex.com Oxidative damage is a factor in various diseases, and compounds that can mitigate this damage are of great interest in biomedical research. chemimpex.com

The sulfur atom within the this compound molecule can participate in redox reactions, which is a key aspect of its antioxidant capabilities. In one study, this compound was used to create self-assembling nanoconjugates of ecdysteroids to investigate their effects on oxidative stress in brain tumor cells. acs.orgnih.gov This research highlights the potential of using this compound as a component in developing therapies that target diseases where oxidative stress is a contributing factor. chemimpex.comacs.orgnih.gov

Environmental and Bioremediation Studies of 4,4 Dithiodibutyric Acid

Microbial Degradation of 4,4'-Dithiodibutyric Acid

The ability to break down this compound is not widespread among microorganisms. However, specific strains of Rhodococcus have been identified as capable of using DTDB as a sole source of carbon for growth. nih.govmicrobiologyresearch.org This unique metabolic capability has positioned these bacteria as model organisms for understanding the enzymatic and genetic pathways involved in the degradation of organic disulfides. nih.gov

Identification and Characterization of Degrading Microorganisms (e.g., Rhodococcus spp.)

Research has shown that while various bacteria can degrade related sulfur compounds, the utilization of DTDB appears to be predominantly restricted to strains of Rhodococcus erythropolis. microbiologyresearch.orgnih.gov Among these, Rhodococcus erythropolis strain MI2 has been extensively studied as a model organism for the biodegradation of DTDB. nih.govmicrobiologyresearch.org This strain, along with three other identified Rhodococcus species, can use DTDB for growth. nih.govscience.gov The genus Rhodococcus is well-known for its diverse metabolic capabilities, including the degradation of numerous xenobiotic compounds, which is attributed to their large genomes and a multitude of catabolic genes. nih.govnih.govresearchgate.net The ability of these bacteria to thrive on DTDB is significant because its degradation intermediate, 4-mercaptobutyric acid (4MB), is toxic to most bacteria at low concentrations. nih.govmicrobiologyresearch.org

Elucidation of Catabolic Pathways for Organic Disulfides

The breakdown of this compound by Rhodococcus erythropolis MI2 follows a proposed multi-step catabolic pathway. microbiologyresearch.orgplos.org This pathway involves an initial cleavage of the disulfide bond, followed by oxidation and desulfurization of the resulting intermediates. microbiologyresearch.orgplos.org

The critical first step in DTDB catabolism is the reductive cleavage of the disulfide bond to yield two molecules of 4-mercaptobutyric acid (4MB). nih.govresearchgate.netoup.com This reaction is catalyzed by a key enzyme identified as an NADH:flavin oxidoreductase, designated Nox. researchgate.netoup.com The gene encoding this enzyme, nox, has been identified in R. erythropolis MI2. nih.govresearchgate.net The enzyme NoxMI2 belongs to the Old Yellow Enzyme (OYE) family and utilizes NADH and the cofactor flavin mononucleotide (FMN) to facilitate the cleavage. plos.orgoup.com Studies involving the heterologous expression and purification of Nox have confirmed its specific activity with DTDB, measuring at 1.2 ± 0.15 U/mg of protein. researchgate.net Further characterization revealed a maximum specific activity (Vmax) of 3.36 μmol min−1 mg−1 and a substrate affinity (Km) of 0.6 mmol l−1 for DTDB. oup.com This enzyme exhibits high substrate specificity for DTDB, with significantly lower activity towards other sulfur-containing compounds. oup.com

Following the initial cleavage of DTDB, the resulting 4-mercaptobutyric acid (4MB) is oxidized to 4-oxo-4-sulfanylbutyric acid. nih.govmicrobiologyresearch.orgresearchgate.net This oxidation step is crucial for detoxification, as 4MB is inhibitory to bacterial growth. nih.govd-nb.info The enzyme proposed to catalyze this reaction is a putative oxygenase. nih.govresearchgate.net Proteomic analysis of R. erythropolis MI2 grown on DTDB revealed a significantly increased expression (3-fold) of a putative luciferase-like monooxygenase (LLM) from the F420-dependent oxidoreductase class (RERY_05640). plos.orgd-nb.info This finding suggests that this monooxygenase is likely responsible for the oxidation of 4MB. plos.org The gene encoding this enzyme, llm, was subsequently expressed in E. coli, and the purified protein demonstrated the ability to oxidize a model substrate, p-coumaric acid, supporting its role as an oxygenase in the DTDB degradation pathway. d-nb.info

The final stage of the proposed DTDB degradation pathway involves the desulfurization of 4-oxo-4-sulfanylbutyric acid to produce succinic acid and volatile hydrogen sulfide (B99878) (H₂S). nih.govmicrobiologyresearch.orgnih.gov The succinic acid can then enter the central metabolic pathways of the cell, such as the citric acid cycle. researchgate.net The release of the sulfur moiety as H₂S has been observed in physiological studies of R. erythropolis strain MI2. microbiologyresearch.orgnih.gov Genomic analysis identified a gene for a putative desulfhydrase (RERY_06500) that could catalyze this step, although the protein was not detected in proteomic analyses. plos.org However, these analyses did show a significant upregulation (up to 7.3-fold) of a putative sulfide:quinone oxidoreductase (SQR) (RERY_02710), which could also be involved in the removal of the sulfur group. plos.org

Investigation of Subsequent Oxidation of Intermediate Metabolites (e.g., 4-mercaptobutyric acid to 4-oxo-4-sulfanylbutyric acid)

Genetic and Proteomic Analysis of Degrading Bacterial Strains (e.g., Transposon Mutagenesis, 2D-PAGE, MALDI-TOF Mass Spectrometry)

To identify the genes and proteins integral to the DTDB degradation pathway, researchers have employed a combination of genetic and proteomic techniques.

Transposon Mutagenesis: Transposon mutagenesis has been a key genetic tool to pinpoint genes essential for DTDB utilization. In one study, Rhodococcus erythropolis MI2 was subjected to mutagenesis using the transposon pTNR-TA. nih.govscience.gov Screening of 3,261 mutants identified eight that could no longer grow on DTDB as the sole carbon source. nih.govresearchgate.net Mapping the transposon insertion sites in these mutants revealed several affected genes:

A gene located between a putative transcriptional regulator (noxR) and the NADH:flavin oxidoreductase gene (nox). researchgate.net

A gene encoding a hypothetical protein near the noxR-nox region. researchgate.net

Genes for a polysaccharide deacetyltransferase, a putative ATPase, and an acetyl coenzyme A transferase. researchgate.net The creation of a targeted interruption mutant, R. erythropolis MI2 noxΩtsr, confirmed that the nox gene is indispensable for DTDB degradation. researchgate.net

Proteomic Analysis: Proteomic studies using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) coupled with MALDI-TOF mass spectrometry have provided insights into the cellular response of R. erythropolis MI2 to DTDB. plos.org By comparing the proteomes of cells grown on DTDB versus those grown on succinate (B1194679), researchers identified several proteins with significantly altered expression levels. plos.org

| Upregulated Protein | Proposed Function in DTDB Catabolism | Fold Increase |

| Luciferase-like monooxygenase (RERY_05640) | Oxidation of 4-mercaptobutyric acid | 3-fold |

| Sulfide:quinone oxidoreductase (RERY_02710) | Desulfurization | Up to 7.3-fold |

| Superoxide (B77818) dismutase (RERY_05600) | Oxidative stress response | - |

| Osmotically induced protein (OsmC-like) (RERY_02670) | Stress response | Up to 7.1-fold |

These analyses not only supported the proposed catabolic pathway but also highlighted the cellular stress response to toxic intermediates like 4MB and reactive oxygen species generated during the degradation process. nih.govplos.org The strong expression of stress proteins like superoxide dismutase and an OsmC-like protein indicates that the bacterium activates defense mechanisms to cope with the toxicity of the degradation byproducts. plos.org

Evaluation of Bioremediation Potential of this compound-Degrading Organisms

The bioremediation potential of microorganisms capable of degrading this compound (DTDB) has been a subject of scientific investigation, with a particular focus on identifying robust strains and elucidating the metabolic pathways involved. Research has revealed that the ability to utilize DTDB as a sole source of carbon is not widespread among microorganisms, with studies pointing to specific genera, most notably Rhodococcus, as key players in its breakdown.

Initial screenings of various bacterial genera have shown that while compounds with similar structures, such as 3,3'-thiodipropionic acid (TDP) and 3,3'-dithiodipropionic acid (DTDP), are degraded by a diverse range of bacteria, the degradation of DTDB is predominantly carried out by strains belonging to the species Rhodococcus erythropolis. microbiologyresearch.orgnih.gov This specificity suggests unique enzymatic machinery is required for the catabolism of DTDB.

Studies have focused on isolating and characterizing these specialized microorganisms. For instance, Rhodococcus erythropolis strain MI2 has been identified as a model organism for studying DTDB biodegradation. nih.govnih.gov This strain demonstrates a stable and high capacity for degrading DTDB. nih.gov In one study, several Rhodococcus strains were screened for their ability to utilize DTDB, and after an adaptation phase, four strains, including R. erythropolis MI2, R. erythropolis PR4, R. erythropolis IGTS8, and Ruber sp., were able to use DTDB as a sole carbon and sulfur source. nih.gov

The initial and most critical step in the degradation of DTDB is the reductive cleavage of its disulfide bond to yield two molecules of 4-mercaptobutyric acid (4MB). microbiologyresearch.orgnih.govresearchgate.net This intermediate, 4MB, is known to be toxic to bacteria at low concentrations, which may explain why few organisms have evolved the capacity to metabolize DTDB. microbiologyresearch.orgnih.gov The enzyme responsible for this initial cleavage in R. erythropolis MI2 has been identified as an NADH:flavin oxidoreductase, designated Nox. nih.govresearchgate.netoup.com This enzyme exhibits high substrate specificity and has a measured specific activity of 1.2 ± 0.15 U/mg. nih.govnih.govresearchgate.net